molecular formula C21H21ClFN5O B11261069 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11261069
M. Wt: 413.9 g/mol
InChI Key: LVLQNSDEYNEVAW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic compound characterized by its unique structure, which includes chlorophenyl, fluorophenyl, and triazoloazepinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the triazoloazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a related reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: This compound shares the fluorophenyl group and has similar structural features.

    2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide: This compound shares the chlorophenyl and fluorophenyl groups and has similar chemical properties.

Uniqueness

3-(2-Chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is unique due to its combination of structural features, including the triazoloazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H21ClFN5O

Molecular Weight

413.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H21ClFN5O/c22-17-6-3-4-7-18(17)24-21(29)28(16-11-9-15(23)10-12-16)14-20-26-25-19-8-2-1-5-13-27(19)20/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,24,29)

InChI Key

LVLQNSDEYNEVAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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